N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEUHXCREWYWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a benzothiazole moiety, sulfonamide group, and an acetamide backbone, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.55 g/mol. The structure includes:
- Benzothiazole ring : A heterocyclic compound known for various biological activities.
- Fluorinated aromatic ring : Enhances lipophilicity and potential bioactivity.
- Methanesulfonyl group : May contribute to the compound's solubility and reactivity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C24H20F2N2O3S2 |
| Molecular Weight | 486.55 g/mol |
| SMILES | Fc1ccc(cc1)S(=O)(=O)CCCC(=O)N(c1sc2c(n1)ccc(c2)F)Cc1ccccc1 |
Antioxidant Properties
Research on related benzothiazole derivatives indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation and scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Anti-Cancer Potential
Studies suggest that benzothiazole derivatives may interact with proteins involved in cancer pathways. Preliminary data indicate that this compound could exhibit anti-cancer effects through mechanisms such as:
- Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : The structural components may facilitate interactions with apoptotic pathways.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study binding affinities with target proteins involved in cancer progression.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several benzothiazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
Study 2: Anti-Cancer Efficacy
In another investigation, a series of benzothiazole derivatives were tested against human cancer cell lines. The results showed that certain derivatives induced apoptosis and inhibited cell migration. This compound was among the compounds that exhibited promising activity against breast cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzothiazole-acetamide derivatives, focusing on substituents, synthesis routes, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorine vs. Methoxy/Trifluoromethyl: The 4-fluoro substitution in the target compound may improve target binding compared to non-fluorinated analogs (e.g., BTC-j) due to enhanced electronegativity and steric fit . Methanesulfonyl vs. Sulfamoyl: The methanesulfonyl group in the target compound likely offers greater metabolic stability than the sulfamoyl group in ’s compound, which may hydrolyze more readily .
Synthesis Routes :
- Most analogs (e.g., BTA, BTC-j) are synthesized via coupling reactions involving chloroacetamide intermediates, suggesting a common pathway for benzothiazole-acetamide derivatives .
Biological Activity Trends :
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., nitro in BTC-r) or heteroaromatic substituents (e.g., pyridinyl in BTC-j) exhibit stronger antimicrobial effects, implying the target compound’s methanesulfonyl group may confer similar potency .
- Enzyme Inhibition : The trimethoxyphenyl group in BTA contributes to CK-1δ inhibition, while the target compound’s methanesulfonylphenyl moiety may target sulfonamide-sensitive enzymes like carbonic anhydrases .
Molecular Docking and Binding Interactions
- Docking Studies : BTA () and platinum-benzothiazole complexes () were docked into enzymes (CK-1δ, PI3K), revealing that substituents like trifluoromethyl or sulfonyl groups enhance binding via hydrophobic or polar interactions . The target compound’s methanesulfonyl group may similarly interact with enzyme active sites.
- Tautomerism : highlights tautomeric equilibria in triazole-thione derivatives, which could influence the biological activity of benzothiazole analogs depending on substituent electronic effects .
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for preparing N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with a fluorinated carboxylic acid under acidic conditions to form the 4-fluoro-1,3-benzothiazole scaffold .
N-Benzylation : Reaction of the benzothiazole intermediate with benzyl halides in polar aprotic solvents (e.g., DMF or DCM) using a base like K₂CO₃ to install the N-benzyl group .
Acetamide Coupling : The methanesulfonylphenyl acetic acid derivative is activated (e.g., via EDCI/HOBt) and coupled to the benzylated benzothiazole under inert conditions .
Key Conditions :
- Temperature control (0–60°C) to prevent side reactions.
- Catalysts (e.g., DMAP) to enhance acylation efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at ~4.5 ppm, fluorinated benzothiazole signals) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₀F N₂O₂S₂) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly for the benzothiazole and acetamide moieties .
- HPLC : Purity >95% is confirmed using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Kinase Inhibition : Screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, with IC₅₀ values compared to reference inhibitors .
- Antimicrobial Activity : Tested via microdilution assays (MIC values against S. aureus and E. coli), showing moderate activity linked to the methanesulfonyl group’s electronegativity .
- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7) using MTT assays, with structure-activity relationships (SAR) analyzed for fluorobenzothiazole derivatives .
Advanced: How can researchers optimize reaction yields when introducing the methanesulfonylphenyl group?
Methodological Answer:
- Solvent Selection : Use DCM over DMF to reduce steric hindrance during sulfonylation .
- Catalytic Optimization : Add KI (10 mol%) to enhance nucleophilic substitution efficiency at the phenyl ring .
- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes decomposition of the sulfonyl chloride intermediate .
- Byproduct Mitigation : TLC monitoring (hexane:EtOAc 3:1) identifies side products early; scavengers like polymer-bound triphenylphosphine improve purity .
Advanced: How can crystallographic data contradictions (e.g., disordered benzyl groups) be resolved during structural refinement?
Methodological Answer:
- SHELXL Refinement : Apply TWIN/BASF commands to model disorder, with PART instructions to split overlapping electron density for the benzyl and fluorobenzothiazole groups .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds from methanesulfonyl) to validate packing models .
- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to identify torsional discrepancies .
Advanced: What mechanistic strategies are recommended for studying this compound’s inhibition of protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to predict binding poses; prioritize the fluorobenzothiazole’s π-π stacking with Phe-723 .
- Kinetic Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and validate competitive vs. allosteric inhibition .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) in microsomal incubations, correlating stability with activity .
Advanced: How can conflicting SAR data (e.g., fluorobenzothiazole vs. non-fluorinated analogs) be rationalized?
Methodological Answer:
- Electrostatic Potential Maps : Compute via DFT to show fluorine’s electron-withdrawing effects enhance acetamide’s hydrogen-bonding capacity .
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., 4-fluoro vs. 4-chloro) using regression models on assay datasets .
- Cosolvent Perturbation Studies : Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts in bioactivity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
